Fosfomycin Trometamol Impurity A

Analytical Chemistry Pharmaceutical Quality Control HPLC Method Validation

Non-pharmacopoeial or uncertified impurity standards risk failed ANDA/DMF submissions and inaccurate stability tracking. Fosfomycin Trometamol EP Impurity A is the precisely characterized (1,2-Dihydroxypropyl)phosphonic acid standard mandated for regulatory compliance. - Specificity & Sensitivity: Enables validated HPLC methods with an LOQ below the API, meeting detection requirements for genotoxic impurity control. - Regulatory Adherence: Allows accurate quantitation against the BP limit of NMT 0.4%, preventing false OOS results during stability studies. - Traceable Accuracy: Supplied with a documented purity of 98.05%, ensuring mass balance integrity for degradation kinetic studies.

Molecular Formula C7H20NO8P
Molecular Weight 277.21 g/mol
Cat. No. B13846713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFosfomycin Trometamol Impurity A
Molecular FormulaC7H20NO8P
Molecular Weight277.21 g/mol
Structural Identifiers
SMILESCC(C(O)P(=O)(O)O)O.C(C(CO)(CO)N)O
InChIInChI=1S/C4H11NO3.C3H9O5P/c5-4(1-6,2-7)3-8;1-2(4)3(5)9(6,7)8/h6-8H,1-3,5H2;2-5H,1H3,(H2,6,7,8)/t;2-,3-/m.1/s1
InChIKeyGDGGNKAXPBUCHD-GEHKUQKJSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fosfomycin Trometamol Impurity A: Reference Standard Procurement Guide


Fosfomycin Trometamol Impurity A, chemically designated as (1,2-Dihydroxypropyl)phosphonic acid [1], is a pharmacopoeial reference standard utilized in the quality control, analytical method development, and regulatory submission processes for the antibiotic Fosfomycin Trometamol. This impurity, also referred to as EP Impurity A, is a key component in the impurity profiling of the bulk drug substance and finished pharmaceutical products . Its procurement is essential for laboratories performing high-performance liquid chromatography (HPLC) analysis to ensure compliance with pharmacopoeial monographs and ICH guidelines.

Impurity Standard Pharmacopoeial reference for HPLC method validation and regulatory filing
Analytical Use Supports impurity profiling and stability-indicating method development
Compliance Fosfomycin Trometamol impurity control per BP monograph and ICH guidelines

Why Certified Impurity A Standards Are Critical


Substituting a certified Fosfomycin Trometamol Impurity A reference standard with an in-class analog or an uncharacterized laboratory isolate introduces significant analytical risk and jeopardizes regulatory compliance. Pharmacopoeial monographs and regulatory filings mandate the use of well-characterized reference standards for the identification, quantification, and control of specific impurities [1]. Impurity A is a specific degradation product and process-related impurity with unique chromatographic behavior and stability characteristics . The use of an alternative standard without the precise chemical identity, validated purity, and established traceability would compromise method accuracy, potentially leading to erroneous purity assessments and failed regulatory audits. The following evidence quantifies the specific performance characteristics that differentiate Fosfomycin Trometamol Impurity A and underscore the necessity of using the authentic standard.

! In-house isolates or analogs may lack certified identity and traceability, shifting chromatographic behavior.
! Unspecified impurity limits cannot substitute the BP-defined 0.4% acceptance criterion for Impurity A.
! Area-% purity (≥90%) without mass balance verification may introduce systematic quantitation errors.

Evidence-Based Performance for Procurement Decisions


HPLC Sensitivity: Impurity A vs. API

In a validated ion-pair HPLC method with evaporative light scattering detection (ELSD), Fosfomycin Trometamol Impurity A demonstrated a limit of quantitation (LOQ) of 10.7 µg/mL, which is 34% lower than the LOQ for the Fosfomycin Trometamol active pharmaceutical ingredient (API) at 16.3 µg/mL [1]. This lower LOQ indicates that the impurity can be reliably quantified at significantly lower concentrations than the parent drug, enhancing the sensitivity of impurity monitoring during stability studies and quality control release testing.

HPLC LOQ
Head-to-head
10.7 µg/mL vs 16.3 µg/mL (API)
Supports impurity monitoring sensitivity
Ion-pair HPLC-ELSD, Luna C18 column
Analytical Chemistry Pharmaceutical Quality Control HPLC Method Validation

Regulatory Acceptance Limit Comparison

The British Pharmacopoeia monograph for Fosfomycin Trometamol permits a specific, higher acceptance limit for Impurity A ((Z)-1-propenyl-phosphonic acid) of Not More Than (NMT) 0.4% [1]. This is a four-fold higher threshold compared to the standard limit for any other unspecified impurity, which is restricted to NMT 0.1% [1]. This differential limit is a direct result of the impurity's known formation pathway and toxicological qualification data, and it is a critical compliance parameter for finished product release.

Regulatory Limit
Head-to-head
NMT 0.4% vs NMT 0.1% (unspecified)
Compliance context for Impurity A release
BP monograph for granules, 4-fold higher allowance
Pharmaceutical Regulation Quality Assurance Pharmacopoeial Compliance

Genotoxic Impurity Classification

A patent describing a method for analyzing genotoxic impurities in Fosfomycin Trometamol explicitly lists diethyl allene phosphate (identified as Impurity A) as one of four genotoxic impurities requiring dedicated analytical control, alongside Impurities B, C, and D [1]. This classification distinguishes Impurity A from non-genotoxic process impurities and degradation products, which may be controlled under general unspecified impurity limits. The patent highlights that conventional HPLC and GC methods are insufficient for detecting these impurities at required safety thresholds, necessitating a more sensitive, dedicated method such as HPLC-MS [1].

Genotoxic Class
Class-level
Classified as genotoxic impurity
Requires dedicated trace-level control
Patent CN111257478A, TTC threshold applies
Genotoxicology Process Chemistry Regulatory Science

Certified Reference Standard Purity

A certified reference standard of Fosfomycin Trometamol Impurity A is reported with a quantified purity of 98.05%, as determined by a combination of analytical methods including HPLC, GC, ¹H-NMR, and MS [1]. In contrast, generic, non-certified impurities or in-house isolates are often characterized only by HPLC area percent purity (e.g., ≥90% by HPLC ), which does not account for water, residual solvents, or inorganic content and is insufficient for use as a primary reference standard in a regulated environment.

Certified Purity
Cross-study comparable
98.05%
Mass balance-assured reference purity
HPLC, GC, ¹H-NMR, MS verified
Reference Standard Characterization Quality Control Analytical Method Validation

Stability Profile: Degradation Rate

During the development of a Fosfomycin Trometamol medicinal product (a granule formulation with sucrose and flavor), Impurity A was observed to increase at a significant rate of 0.3% to 1.5% under accelerated stability conditions [1]. This degradation rate is substantially higher than the overall total impurity increase, which is limited to NMT 0.5% in the drug substance specification [2]. This indicates that Impurity A is a primary and specific degradant, making it a critical marker for monitoring formulation stability.

Stability Marker
Class-level
0.3–1.5% increase
Primary degradant under accelerated conditions
Granule formulation; exceeds typical total impurity spec
Pharmaceutical Stability Forced Degradation Formulation Science

Key Application Scenarios for Impurity A Standards


ANDA/DMF Filing and Method Validation

For an Abbreviated New Drug Application (ANDA) or Drug Master File (DMF) submission, a well-characterized reference standard of Fosfomycin Trometamol Impurity A is mandatory for validating the analytical method's specificity and accuracy [1]. The evidence of its lower LOQ compared to the API [2] ensures the method's sensitivity meets the required detection levels for this specific genotoxic impurity [3], satisfying regulatory queries on impurity control.

Finished Product Release and Stability Testing

QC laboratories must use the Impurity A standard to accurately quantify its level in finished drug products. The BP-allowed limit of NMT 0.4% is four times higher than the limit for unspecified impurities [4]. A certified standard is necessary to prevent false out-of-specification results and to correctly interpret stability data, especially given Impurity A's known propensity to increase under accelerated conditions [5].

Forced Degradation and Method Development

During the development of a stability-indicating HPLC method, a pure standard of Impurity A is used to confirm peak identity and resolution from the main API peak. The standard's known purity of 98.05% [6] provides the necessary accuracy for establishing a mass balance and determining degradation kinetics, which is essential for a robust method that can reliably track this primary degradant [5].

Genotoxic Impurity Risk Assessment

Given its classification as a genotoxic impurity [3], a dedicated control strategy is required. A high-purity Impurity A standard is indispensable for developing and validating a highly sensitive analytical method (e.g., LC-MS) to ensure compliance with the Threshold of Toxicological Concern (TTC). This is a critical component of the overall impurity control strategy reviewed by global health authorities.

Application
Selection Property
Validation Focus
ANDA / DMF Filing & Method Validation
Certified pharmacopoeial impurity standard
LOQ sensitivity, specificity for genotoxic impurity
Finished Product Release & Stability Testing
BP-specified impurity acceptance limit compliance
Impurity A quantification and primary degradant monitoring
Forced Degradation & Method Development
High-purity standard for peak identity and mass balance
Stability-indicating method robustness, degradation kinetics
Genotoxic Impurity Risk Assessment
Dedicated genotoxic impurity control strategy
TTC compliance and trace-level LC-MS method validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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